molecular formula C21H19F3N2O2 B15005355 ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

Cat. No.: B15005355
M. Wt: 388.4 g/mol
InChI Key: ISDNFQCOEUFUJP-UYRXBGFRSA-N
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Description

Ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Properties

Molecular Formula

C21H19F3N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-[(1-methyl-2-phenylindol-5-yl)amino]but-2-enoate

InChI

InChI=1S/C21H19F3N2O2/c1-3-28-20(27)13-19(21(22,23)24)25-16-9-10-17-15(11-16)12-18(26(17)2)14-7-5-4-6-8-14/h4-13,25H,3H2,1-2H3/b19-13-

InChI Key

ISDNFQCOEUFUJP-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\NC1=CC2=C(C=C1)N(C(=C2)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC1=CC2=C(C=C1)N(C(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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